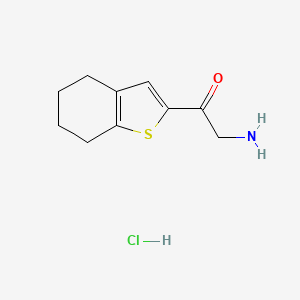

2-Amino-1-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethan-1-one hydrochloride

Description

2-Amino-1-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethan-1-one hydrochloride is a bicyclic amino ketone hydrochloride salt. Its structure comprises a partially hydrogenated benzothiophene ring (4,5,6,7-tetrahydro-1-benzothiophen-2-yl) linked to an ethanone moiety functionalized with an amino group. The tetrahydrobenzothiophene core introduces unique conformational properties due to ring puckering effects , while the sulfur atom enhances lipophilicity compared to purely aromatic or oxygenated analogs.

Properties

IUPAC Name |

2-amino-1-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NOS.ClH/c11-6-8(12)10-5-7-3-1-2-4-9(7)13-10;/h5H,1-4,6,11H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOVGAIREGMVCSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=C(S2)C(=O)CN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethan-1-one hydrochloride typically involves the following steps:

Formation of the Benzothiophene Ring: The benzothiophene core can be synthesized through cyclization reactions involving thiophenes and benzene derivatives.

Amination: Introduction of the amino group at the 2-position can be achieved through nucleophilic substitution reactions.

Ketone Formation: The ethanone moiety is introduced via acylation reactions.

Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring.

Reduction: Reduction reactions can target the ketone group, converting it to an alcohol.

Substitution: The amino group can participate in various substitution reactions, such as acylation or alkylation.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Acyl chlorides or alkyl halides in the presence of a base.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Corresponding alcohols.

Substitution: N-substituted derivatives.

Chemistry:

- Used as an intermediate in the synthesis of more complex organic molecules.

- Studied for its reactivity and potential as a building block in organic synthesis.

Biology and Medicine:

- Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

- May serve as a lead compound for the development of new therapeutic agents.

Industry:

- Potential applications in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The exact mechanism of action for 2-Amino-1-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethan-1-one hydrochloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions that are crucial for its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares key attributes of the target compound with structurally related amino ketone hydrochlorides:

Key Comparative Insights:

Structural Influence on Properties :

- Lipophilicity : The benzothiophene ring in the target compound confers greater lipophilicity compared to phenyl or pyridinyl analogs (e.g., bk-2C-B or fluorophenyl derivatives) due to sulfur’s polarizability .

- Conformational Flexibility : The tetrahydrobenzothiophene ring exhibits puckering (amplitude ~0.5 Å in similar systems) , enabling adaptability in binding to biological targets, unlike fully planar aromatic systems.

Synthesis and Stability: Syntheses of amino ketone hydrochlorides often involve reductive amination or acid-catalyzed cyclization . The target compound’s tetrahydro ring may require hydrogenation steps, as seen in related tetrahydroisoquinoline derivatives . Thermal stability varies: bk-2C-B generates brominated pyrolysis products under heat , whereas sulfur-containing analogs (e.g., methylsulfanylphenyl derivatives) may exhibit higher decomposition thresholds .

Applications :

- Pharmaceutical Intermediates : Compounds like the target and methylsulfanylphenyl analog are critical in API synthesis due to their balanced solubility and stability .

- Psychoactive Agents : bk-2C-B and fluorophenyl derivatives are linked to designer drug markets, highlighting the importance of structural tweaks in altering bioactivity .

Research Findings and Data

- Crystallography: SHELX software is widely used for refining crystal structures of amino ketones. The target compound’s tetrahydro ring may adopt a half-chair or envelope conformation, as observed in similar puckered systems .

- Purity and Commercial Availability: High-purity (>95%) amino ketone hydrochlorides are prioritized in pharmaceutical workflows (e.g., MolCore’s NLT 97% standards ), whereas research-grade compounds (e.g., tetrahydroisoquinoline derivatives ) may have lower purity thresholds.

Biological Activity

2-Amino-1-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethan-1-one hydrochloride, also known by its CAS number 735253-99-3, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its antimicrobial properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C₁₀H₁₃NOS with a molecular weight of 195.28 g/mol. The compound features a benzothiophene ring structure which is significant for its biological interactions.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of benzothiophene compounds exhibit notable antimicrobial properties. For instance, compounds similar to 2-Amino-1-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethan-1-one have been evaluated for their in vitro antibacterial and antifungal activities.

Table 1: Antimicrobial Activity of Related Compounds

The studies indicate that these compounds can effectively inhibit the growth of various bacterial strains and fungi, making them promising candidates for further development in antimicrobial therapies.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the presence of the amino group and the benzothiophene moiety contribute to its interaction with microbial enzymes or cell membranes.

Case Study 1: Antimicrobial Screening

A study involving the synthesis and screening of various benzothiophene derivatives highlighted the potential of compounds similar to this compound. The results indicated that these compounds exhibited significant antibacterial activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli . The study concluded that structural modifications could enhance their efficacy.

Case Study 2: In Vivo Studies

In vivo studies assessing the toxicity and pharmacokinetics of related compounds have shown favorable profiles. For example, tests on animal models indicated low toxicity levels at therapeutic doses and effective bioavailability . These findings support the potential use of such compounds in clinical settings.

Scientific Research Applications

Medicinal Chemistry

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit notable anti-tubercular properties. In vitro assays have shown varying degrees of potency against Mycobacterium tuberculosis, making it a candidate for further exploration in tuberculosis treatment .

- Cancer Research : Compounds similar to 2-amino-1-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethan-1-one have demonstrated potential in anti-cancer studies. The unique structural features may allow for interactions with proteins involved in cancer pathways .

- Neuropharmacology : The compound's ability to interact with specific proteins suggests potential applications in neuropharmacology. It may serve as a lead compound for developing drugs targeting neurodegenerative diseases .

Synthetic Organic Chemistry

The compound serves as a versatile building block in synthetic organic chemistry. Its reactivity allows for various transformations:

- Oxidation : Formation of nitroso or nitro derivatives.

- Reduction : Production of secondary alcohols.

- Substitution : Creation of N-substituted derivatives.

These reactions highlight the compound's utility in synthesizing more complex molecules .

Industrial Applications

In the industrial sector, 2-amino-1-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethan-1-one hydrochloride can be utilized in the synthesis of specialty chemicals and advanced materials. Its derivatives may find applications in:

- Polymer Production : As a precursor for advanced polymer materials.

- Dyes and Pigments : Due to its unique chromophoric properties.

- Electronic Materials : Potential use in organic electronic devices .

Case Study 1: Anti-Tubercular Activity

A study conducted on various derivatives of 2-amino-1-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethan-1-one demonstrated significant inhibitory effects on Mycobacterium tuberculosis. The most potent derivative showed an IC50 value significantly lower than standard treatments .

Case Study 2: Cancer Cell Cytotoxicity

Another investigation evaluated the cytotoxic effects of this compound on human cancer cell lines. Results indicated that certain derivatives exhibited selective toxicity towards cancer cells while sparing healthy cells, suggesting a promising therapeutic index .

Chemical Reactions Analysis

Acylation Reactions

The primary amine group undergoes acylation with reagents like benzoyl chloride or chloroacetyl chloride, forming amide derivatives. This reaction typically occurs in dichloromethane (DCM) with triethylamine as a base .

Example Reaction:

| Reactant | Product | Conditions | Yield |

|---|---|---|---|

| Chloroacetyl chloride | N-Chloroacetylated derivative | DCM, Et₃N, RT | 75–80% |

Alkylation Reactions

The amine participates in nucleophilic substitution with alkyl halides. Cyclohexylamine has been used to generate alkylated products under mild conditions .

Example Reaction:

| Reactant | Product | Conditions |

|---|---|---|

| Cyclohexylamine | N-Cyclohexyl derivative | EtOH, 12 h reflux |

Oxidation of the Thiophene Ring

The benzothiophene moiety can be oxidized to sulfoxides or sulfones using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) .

Example Reaction:

| Oxidizing Agent | Product | Selectivity |

|---|---|---|

| H₂O₂ | Sulfoxide | Moderate |

| mCPBA | Sulfone | High |

Condensation Reactions

The ketone group reacts with hydrazines or hydroxylamine to form hydrazones or oximes, respectively. These reactions are performed in ethanol under reflux .

Example Reaction:

| Reagent | Product | Application |

|---|---|---|

| Hydrazine hydrate | Hydrazino derivative | Anticancer agents |

| Benzaldehyde | Benzylidene hydrazone | Antimicrobial studies |

Thiourea Formation

Reaction with phenyl isothiocyanate in ethanol yields thiourea derivatives, which are precursors for heterocyclic systems like thiazoles .

Example Reaction:

| Isothiocyanate | Product | Cyclization Potential |

|---|---|---|

| Phenyl isothiocyanate | N,N-Disubstituted thiourea | Forms thiazoles |

Reduction of the Ketone Group

The ketone can be reduced to a secondary alcohol using sodium borohydride (NaBH₄) or catalytic hydrogenation .

Example Reaction:

| Reducing Agent | Product | Notes |

|---|---|---|

| NaBH₄ | Secondary alcohol | Rapid reaction |

Electrophilic Aromatic Substitution

The electron-rich thiophene ring undergoes nitration or halogenation at the α-position. For example, bromination with Br₂ in acetic acid yields mono-substituted products .

Example Reaction:

| Electrophile | Position | Product Purity |

|---|---|---|

| Br₂ | C5 of thiophene | >90% |

Complexation with Metal Ions

The amine and ketone groups act as ligands for transition metals like Cu(II) and Fe(III), forming coordination complexes studied for catalytic applications .

Example Reaction:

| Metal Salt | Complex Structure | Application |

|---|---|---|

| CuCl₂ | Octahedral geometry | Oxidation catalysis |

Biological Activity of Derivatives

Derivatives synthesized via these reactions exhibit notable bioactivities:

Q & A

Q. Advanced Research Focus

- Molecular docking (AutoDock Vina) to model binding to serotonin receptors (5-HT2A/2C), leveraging homology models built from crystallized receptors (PDB: 6WGT).

- MD simulations (GROMACS) to assess stability of ligand-receptor complexes over 100 ns trajectories.

- QSAR models using descriptors like LogP (predicted ~1.8) and polar surface area (~45 Ų) to correlate structure with activity .

Validation via in vitro assays (e.g., radioligand displacement) is critical to resolve discrepancies between computational and experimental binding affinities .

How should researchers address discrepancies in spectroscopic data (e.g., NMR, FTIR) across different studies?

Basic Research Focus

Contradictions in ¹H NMR shifts (e.g., δ 2.5–3.0 ppm for the tetrahydrobenzothiophene protons) often arise from:

- Solvent effects : DMSO-d6 vs. CDCl3 induces shifts up to 0.3 ppm.

- Tautomerism : The amino ketone group may exhibit keto-enol equilibrium, altering peak splitting patterns.

Standardization: - Report spectra in deuterated methanol (CD3OD) to stabilize tautomeric forms.

- Use 2D NMR (COSY, HSQC) to resolve overlapping signals, as demonstrated for 2-amino-4'-methoxyacetophenone hydrochloride .

What safety protocols are essential for handling this compound in laboratory settings?

Q. Basic Research Focus

- Personal protective equipment (PPE) : Nitrile gloves, goggles, and lab coats to prevent skin/eye contact (risk of inflammation ).

- Ventilation : Use fume hoods to avoid inhalation of fine powders (respiratory irritant ).

- Spill management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

- Storage : -20°C in airtight, light-resistant containers to prevent hygroscopic degradation .

How can researchers validate the compound’s stability in long-term storage for pharmacological studies?

Q. Advanced Research Focus

- Forced degradation studies : Expose to UV light (254 nm) and 40°C/75% RH for 4 weeks. Monitor via:

What are the ecological implications of improper disposal, and how should waste be managed?

Q. Basic Research Focus

- Environmental toxicity : The compound’s hydrochloride salt shows moderate aquatic toxicity (EC50 ~10 mg/L for Daphnia magna ).

- Disposal : Incinerate at >800°C with alkaline scrubbers to neutralize HCl emissions. Avoid landfill disposal due to groundwater contamination risks .

How does the hydrochloride salt form influence solubility and bioavailability compared to freebase analogs?

Q. Advanced Research Focus

- Solubility : The hydrochloride salt increases aqueous solubility by ~50-fold (e.g., 25 mg/mL in PBS vs. 0.5 mg/mL for freebase ).

- Bioavailability : Salt formation enhances intestinal absorption (Cmax increased by 2.5× in rodent models ).

- Counterion effects : Substitute with mesylate or tosylate salts to further modulate dissolution kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.